Cas no 54732-63-7 (4-bromo-3-chloro-2,5,6-trifluoropyridine)

4-Bromo-3-chloro-2,5,6-trifluoropyridine is a halogenated pyridine derivative with a highly functionalized structure, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its distinct substitution pattern—incorporating bromo, chloro, and trifluoro groups—enables selective reactivity for cross-coupling reactions, nucleophilic substitutions, and further derivatization. The presence of multiple halogens enhances its utility in constructing complex heterocyclic frameworks. This compound exhibits excellent stability under standard conditions, ensuring reliable handling and storage. Its precise regiochemistry allows for targeted modifications, facilitating the development of bioactive molecules. Suitable for research and industrial applications, it serves as a key building block in medicinal chemistry and material science.
4-bromo-3-chloro-2,5,6-trifluoropyridine structure
54732-63-7 structure
Product Name:4-bromo-3-chloro-2,5,6-trifluoropyridine
CAS No:54732-63-7
MF:C5BrClF3N
MW:246.41240978241
CID:1590554
PubChem ID:22121279
Update Time:2025-08-04

4-bromo-3-chloro-2,5,6-trifluoropyridine Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-3-chloro-2,5,6-trifluoropyridine
    • 3-(Benzyloxy)-4-bromobenzoic acid
    • CTK4D3609
    • ANW-22458
    • OR9541
    • 3-Benzyloxy-4-bromobenzoic acid
    • SureCN4914162
    • 4-Brom-3-Chlortrifluorpyridin
    • 3-Benzyloxy-4-brombenzoesaeure
    • 4-bromo-3-benzyoxybenzoic acid
    • 4-bromo-3-chlorotrifluoropyridine
    • ACMC-209e18
    • 4-bromo-3-benzyloxybenzoic acid
    • AKOS005256361
    • DB-316344
    • SCHEMBL7176619
    • EN300-6474816
    • XRQBCXSMTBONCN-UHFFFAOYSA-N
    • AMY12509
    • 54732-63-7
    • Inchi: 1S/C5BrClF3N/c6-1-2(7)4(9)11-5(10)3(1)8
    • InChI Key: XRQBCXSMTBONCN-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(N=C(C=1Cl)F)F)F

Computed Properties

  • Exact Mass: 244.88547g/mol
  • Monoisotopic Mass: 244.88547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12.9Ų

4-bromo-3-chloro-2,5,6-trifluoropyridine Pricemore >>

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Additional information on 4-bromo-3-chloro-2,5,6-trifluoropyridine

4-Bromo-3-Chloro-2,5,6-Trifluoropyridine: A Comprehensive Overview

4-Bromo-3-chloro-2,5,6-trifluoropyridine, also known by its CAS number 54732-63-7, is a highly fluorinated pyridine derivative that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which features a pyridine ring substituted with bromine at position 4, chlorine at position 3, and fluorine atoms at positions 2, 5, and 6. The presence of multiple halogen atoms imparts distinctive electronic and physical properties to this molecule, making it a valuable compound for various applications.

The synthesis of 4-bromo-3-chloro-2,5,6-trifluoropyridine typically involves multi-step halogenation reactions on a pyridine ring. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity. Researchers have explored various catalysts and reaction conditions to optimize the yield and minimize by-products. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining the quality of the product.

4-Bromo-3-chloro-2,5,6-trifluoropyridine exhibits interesting electronic properties due to the electron-withdrawing effects of the halogen substituents. These properties make it a promising candidate for applications in optoelectronic devices. Recent studies have demonstrated that this compound can serve as an effective electron transport layer in organic light-emitting diodes (OLEDs). Its ability to facilitate efficient charge transport and reduce device degradation has been validated through extensive testing under various operating conditions.

In addition to its electronic applications, 4-bromo-3-chloro-2,5,6-trifluoropyridine has shown potential in catalytic chemistry. The bromine and chlorine substituents can act as Lewis acid sites, enabling this compound to function as a catalyst in certain organic transformations. For example, it has been used to facilitate the selective oxidation of alcohols to ketones under mild conditions. This application highlights its versatility as both a functional material and a chemical reagent.

The thermal stability of 4-bromo-3-chloro-2,5,6-trifluoropyridine is another key attribute that contributes to its utility in demanding environments. Studies have shown that this compound can withstand elevated temperatures without significant decomposition, making it suitable for high-performance materials applications. Its thermal stability is attributed to the strong C–F bonds and the rigid aromatic structure of the pyridine ring.

From an environmental perspective, researchers have investigated the biodegradation and toxicity profiles of 4-bromo-3-chloro-2,5,6-trifluoropyridine. While it exhibits low acute toxicity in standard assays, its persistence in environmental systems requires careful consideration during industrial use and disposal. Efforts are ongoing to develop sustainable practices for handling this compound and minimizing its ecological footprint.

In conclusion, 4-bromo-3-chloro-2,5,6-trifluoropyridine, CAS No. 54732-63-7, stands out as a versatile and functional molecule with diverse applications across multiple disciplines. Its unique chemical structure and favorable properties continue to drive innovation in materials science and catalysis. As research progresses, new opportunities for leveraging this compound's potential are expected to emerge.

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